

In-Depth Technical Guide to the Pharmacological Profile of Dibutylone

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Compound of Interest

Compound Name: *Dibutylone*

Cat. No.: *B1660615*

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Abstract

Dibutylone (1-(benzo[d][1,2]dioxol-5-yl)-2-(dimethylamino)butan-1-one), also known as bk-DMBDB, is a synthetic cathinone that has emerged as a research chemical.[3] This technical guide provides a comprehensive overview of the pharmacological profile of **dibutylone**, with a focus on its interactions with monoamine transporters, its metabolic fate, and its behavioral effects. **Dibutylone** acts primarily as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2] This pharmacological profile aligns with its classification as a psychostimulant. In vivo studies have demonstrated its reinforcing effects, indicating a potential for abuse. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and metabolic pathways.

Introduction

Dibutylone is a β -keto analogue of 1-(1,3-benzodioxol-5-yl)-N,N-dimethylbutan-1-amine (DMBDB) and is structurally related to other synthetic cathinones like methylone and butylone. As a research chemical, understanding its detailed pharmacological profile is crucial for the scientific and drug development communities. This guide aims to provide an in-depth technical resource for professionals engaged in the study of novel psychoactive substances.

Interaction with Monoamine Transporters

The primary mechanism of action for **dibutylone** is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.

Quantitative Data: Transporter Inhibition

In vitro studies have characterized the inhibitory potency of **dibutylone** at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. While specific IC₅₀ and K_i values for **dibutylone** are not consistently reported across publicly available literature in a single comparative study, the consensus indicates a strong preference for catecholamine transporters.

Based on available data, **dibutylone**'s potency at the dopamine transporter (DAT) is approximately 10-fold greater than its effects at the norepinephrine transporter (NET).[2] Its activity at the serotonin transporter (SERT) is considered negligible.[2] For comparative context, the table below includes IC₅₀ values for related synthetic cathinones.

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)	Reference
Dibutylone	Data not available	Data not available	Data not available	-
Methylone	210	260	210	[4]
Mephedrone	130	40	240	[4]
α-PVP	22.2	9.86	>10,000	[4]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Experimental Protocols

These assays are employed to determine the binding affinity (K_i) of a compound to a specific transporter.

- **Cell Culture and Membrane Preparation:** Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[4]
- **Incubation:** The cell membranes are incubated with a specific radioligand (e.g., [125 I]RTI-55 for DAT and NET, or [3 H]citalopram for SERT) and varying concentrations of the test compound (**dibutylone**).[4]
- **Filtration and Detection:** The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4]
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4]

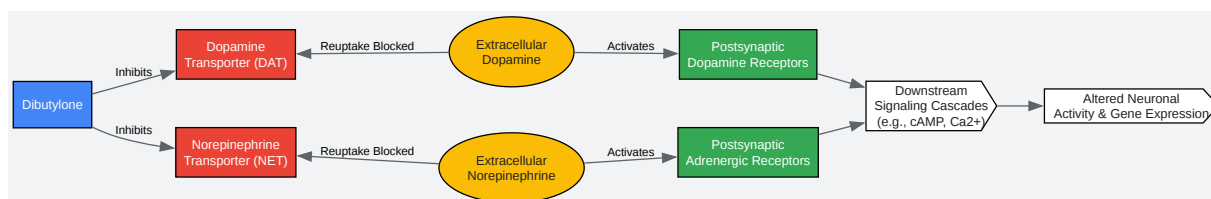
These assays measure the functional inhibition of the transporter by a test compound.

- **Cell Culture:** HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[4]
- **Pre-incubation:** The cells are washed and pre-incubated with varying concentrations of **dibutylone**. [4]
- **Uptake Initiation:** A radiolabeled monoamine substrate (e.g., [3 H]dopamine, [3 H]serotonin, or [3 H]norepinephrine) is added to initiate the uptake process.[4]
- **Termination and Lysis:** After a defined incubation period, uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
- **Quantification:** The amount of radioactivity in the cell lysate is measured using a scintillation counter.[4]
- **Data Analysis:** The concentration of **dibutylone** that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by fitting the data to a sigmoidal dose-

response curve.

Signaling Pathways

The inhibition of DAT and NET by **dibutylone** leads to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively. This altered neurotransmission subsequently modulates downstream signaling pathways.



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Dibutylone's primary mechanism of action.

Metabolism

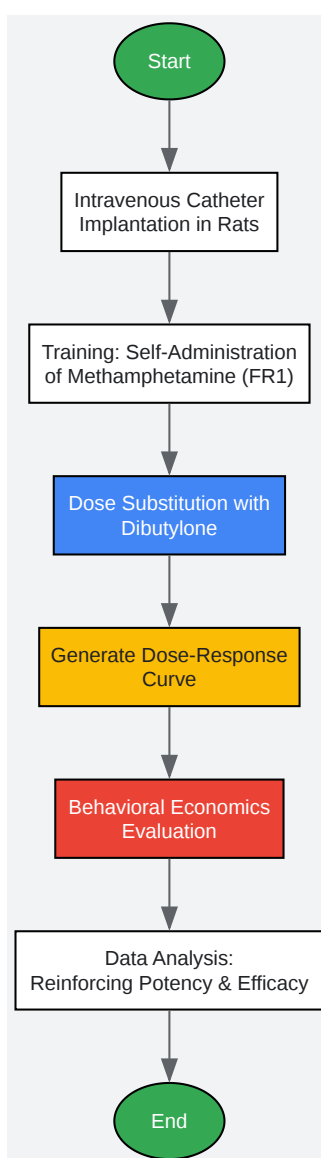
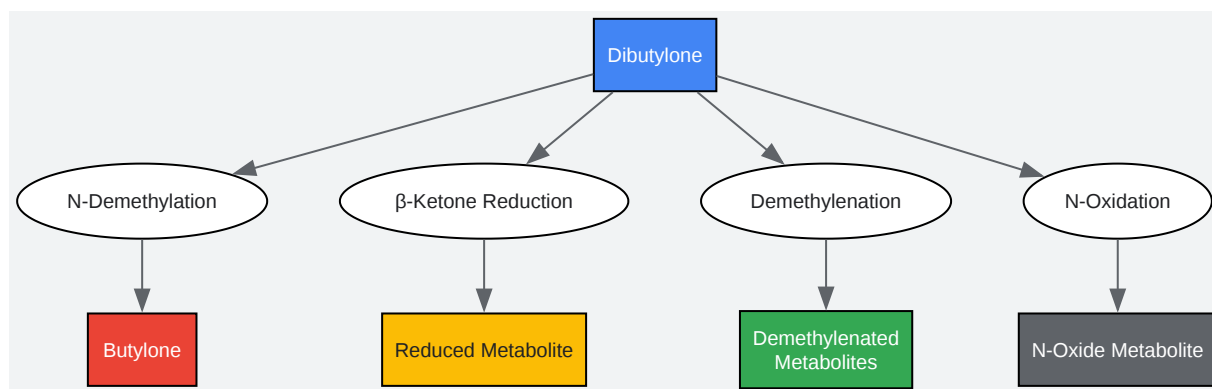
The metabolic profile of **dibutylone** has been investigated using in vitro models, primarily with human liver microsomes (HLM).

Metabolic Pathways

Studies have identified several key metabolic pathways for **dibutylone**:

- N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.
- β -ketone reduction: Reduction of the ketone group to a hydroxyl group, resulting in a prominent metabolite.^{[5][6]}
- Demethylenation: Opening of the methylenedioxy ring.^[7]
- N-oxidation: Oxidation of the nitrogen atom.^[7]

Butylone has been identified as one of the metabolites of **dibutylone**.^{[5][6]}



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